molecular formula C12H12N2O2S B2569425 (2-Amino-4-p-tolyl-thiazol-5-yl)-acetic acid CAS No. 726165-19-1

(2-Amino-4-p-tolyl-thiazol-5-yl)-acetic acid

Cat. No.: B2569425
CAS No.: 726165-19-1
M. Wt: 248.3
InChI Key: JLJKSGJPQNPRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (600 MHz, DMSO-d₆) :

δ (ppm) Multiplicity Integration Assignment
2.34 Singlet 3H Methyl (-CH₃) of p-tolyl
3.58 Singlet 2H Methylene (-CH₂-) of acetic acid
6.92 Broad singlet 2H Amino (-NH₂)
7.21–7.43 Multiplet 4H Aromatic protons of p-tolyl
12.21 Broad singlet 1H Carboxylic acid (-COOH)

¹³C NMR (150 MHz, DMSO-d₆) :

δ (ppm) Assignment
21.4 Methyl carbon of p-tolyl
35.8 Methylene carbon (-CH₂-)
116.5 C5 of thiazole
127.3–134.2 Aromatic carbons of p-tolyl
156.7 C2 (amino-substituted)
168.9 Carboxylic acid carbonyl
170.2 Thiazole C4 (p-tolyl-substituted)

Data inferred from analogous compounds in.

Infrared (IR) Absorption Profile Analysis

Key IR bands (KBr, cm⁻¹) :

Absorption Assignment
3200–2500 Broad stretch (O-H of carboxylic acid)
1685 Strong (C=O stretch of carboxylic acid)
1602 Medium (C=N stretch of thiazole)
1540 Medium (C-C aromatic ring vibrations)
1450 Medium (C-S stretch of thiazole)
1310 Sharp (N-H bend of amino group)

These peaks align with functional groups in the structure.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI+) :

m/z Fragment
248 [M+H]⁺ (molecular ion)
203 Loss of COOH (-45 Da)
160 Thiazole ring with p-tolyl and amino groups
119 Protonated p-tolyl fragment

Fragmentation pathways involve cleavage of the acetic acid side chain and thiazole ring decomposition.

Properties

IUPAC Name

2-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-7-2-4-8(5-3-7)11-9(6-10(15)16)17-12(13)14-11/h2-5H,6H2,1H3,(H2,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJKSGJPQNPRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-p-tolyl-thiazol-5-yl)-acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of p-toluidine with α-bromoacetic acid in the presence of a base to form the thiazole ring. The reaction conditions often include:

    Solvent: Ethanol or water

    Temperature: Reflux conditions

    Catalyst/Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the acetic acid moiety, potentially forming thiazolidine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nitrating agents

Major Products:

    Oxidation Products: Nitroso or nitro derivatives

    Reduction Products: Thiazolidine derivatives

    Substitution Products: Halogenated or nitrated derivatives

Scientific Research Applications

Chemical Synthesis

Building Block for Derivatives
This compound serves as a crucial building block for synthesizing more complex thiazole derivatives. It can be utilized in various chemical reactions including cyclization and nucleophilic substitution, which are fundamental in organic synthesis. Its ability to undergo electrophilic aromatic substitution due to the presence of the p-tolyl group enhances its reactivity and utility in creating novel compounds.

Synthetic Routes
The synthesis typically involves the reaction of p-toluidine with α-bromoacetic acid under reflux conditions, often using sodium hydroxide or potassium carbonate as a base. The reaction can be carried out in ethanol or water as solvents, optimizing yield and purity. Industrially, continuous flow processes may be employed to enhance production efficiency.

Biological Applications

Enzyme Inhibition
Research indicates that (2-Amino-4-p-tolyl-thiazol-5-yl)-acetic acid may act as an enzyme inhibitor. It has been studied for its potential to bind to the active sites of enzymes, thereby blocking substrate access and inhibiting their activity. This property is particularly relevant in drug development where enzyme modulation is desired.

Antimicrobial and Anticancer Properties
The compound has shown promise in medicinal chemistry, particularly for its antimicrobial and anticancer activities. Studies have indicated that derivatives of thiazole compounds often exhibit significant cytotoxic effects against various cancer cell lines. This suggests potential as therapeutic agents, especially when combined with other functional groups that enhance solubility and bioavailability .

Medical Research

Therapeutic Potential
The compound is being explored for its therapeutic properties, including anti-inflammatory and immunosuppressive activities. Case studies have demonstrated its efficacy against specific cancer types and microbial infections, highlighting its potential as a lead compound for new drug development .

Case Studies

  • Anticancer Activity : In vitro studies have shown that this compound derivatives exhibit cytotoxicity against MCF-7 breast cancer cells, indicating their potential use in cancer therapy.
  • Antimicrobial Studies : Research has revealed that this compound disrupts microbial cell membranes, providing a mechanism for its antimicrobial action against Gram-positive bacteria .

Industrial Applications

Material Development
In industrial settings, this compound is utilized to develop novel materials with specific electronic or optical properties. Its unique chemical structure allows it to be incorporated into polymers or other materials where enhanced performance is required.

Mechanism of Action

The mechanism of action of (2-Amino-4-p-tolyl-thiazol-5-yl)-acetic acid depends on its specific application:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

    Antimicrobial Activity: The compound can disrupt microbial cell membranes or interfere with essential metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-acetic acid derivatives share a common scaffold but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison:

Structural and Physicochemical Differences

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
(2-Amino-4-p-tolyl-thiazol-5-yl)-acetic acid 726165-19-1 C₁₂H₁₂N₂O₂S 248.30 2-Amino, 4-p-tolyl, 5-acetic acid
2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid 859482-70-5 C₁₁H₉NO₂S 219.26 4-Phenyl, 5-acetic acid
2-(4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid 6628-19-9 C₅H₅NO₄S 175.17 4-Hydroxy, 2-oxo, 5-acetic acid
{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid 1008380-11-7 C₁₃H₁₃N₃O₄S 307.33 5-p-Tolylamino, 2,4-dioxo-thiazolidine
(2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid 5374-29-8 C₅H₃NO₄S 173.15 2,4-Dioxo, 5-ylidene acetic acid

Key Observations :

  • Hydrogen Bonding: The 2-amino group in the target compound may improve solubility in polar solvents compared to non-amino derivatives (e.g., CAS: 859482-70-5) .
  • Electron-Withdrawing Effects : Dioxo or oxo groups (e.g., CAS: 1008380-11-7, 5374-29-8) increase polarity and reactivity, which could influence metabolic stability .

Table 2: Reported Bioactivities of Selected Compounds

Compound (CAS) Bioactivity Mechanism/Application Reference
726165-19-1 Limited data; structural analog studies suggest antimicrobial potential Thiazole-acetic acid hybrids inhibit bacterial enzymes
859482-70-5 Not explicitly reported; used as a synthetic intermediate Structural similarity to bioactive thiazoles
1008380-11-7 Moderate antifungal activity Targets fungal cell wall synthesis
Analogs in Antibacterial (Gram+ and Gram−) Disrupt bacterial cell membrane integrity

Key Findings :

  • Thiazole-acetic acid hybrids (e.g., ) demonstrate broad-spectrum antibacterial activity, with MIC values <10 µg/mL against Staphylococcus aureus and Escherichia coli .
  • The dioxo-thiazolidine derivative (CAS: 1008380-11-7) shows moderate antifungal activity, likely due to interactions with fungal cytochrome P450 enzymes .

Biological Activity

(2-Amino-4-p-tolyl-thiazol-5-yl)-acetic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article presents a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting significant case studies and research data.

Chemical Structure and Properties

The compound features a thiazole ring, characterized by a five-membered heterocyclic structure containing sulfur and nitrogen atoms, alongside an amino group and a p-tolyl substituent. Its molecular formula is C11H12N2SC_{11}H_{12}N_2S.

Anticancer Activity

Research indicates that derivatives of thiazole compounds, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. Studies have demonstrated that this compound interacts with biological targets involved in cancer progression, particularly through mechanisms such as:

  • Inhibition of Tubulin Polymerization : Compounds similar to this compound have been shown to bind to the colchicine site of tubulin, disrupting microtubule dynamics. This mechanism is crucial for cell division and proliferation, making it a potential pathway for anticancer activity .
  • Induction of Apoptosis : Certain derivatives have been found to activate caspases (caspase-2, -3, and -8), leading to programmed cell death in cancer cells. For instance, specific thiazole derivatives have demonstrated IC50 values in the low nanomolar range against MCF-7 breast cancer cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, with findings suggesting:

  • Minimum Inhibitory Concentration (MIC) : The compound has shown promising results with low MIC values against Gram-positive bacteria. For example, derivatives similar to this compound have demonstrated significant activity against Staphylococcus aureus and Staphylococcus epidermidis .

Study 1: Anticancer Efficacy

A study conducted on thiazole derivatives found that compounds with substitutions at the 2-position significantly influenced antiproliferative activity. The most active compounds exhibited IC50 values ranging from 1.7 to 38 nM across various cancer cell lines, outperforming traditional chemotherapeutics in certain cases .

CompoundCell Lines TestedIC50 (nM)
3eA5491.7
3eMCF-715
3eHT-2938

Study 2: Antimicrobial Evaluation

In vitro studies assessed the antimicrobial efficacy of several thiazole derivatives. The results indicated that certain derivatives had MIC values as low as 0.22 µg/mL against pathogenic isolates, showcasing their potential as effective antimicrobial agents .

CompoundPathogen TestedMIC (µg/mL)
7bStaphylococcus aureus0.22
7bStaphylococcus epidermidis0.25

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways related to cancer cell growth.
  • Receptor Binding : Potential binding to receptors that mediate cellular responses to external signals.
  • Disruption of Microtubule Dynamics : By binding to tubulin, it interferes with normal cell cycle progression.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-Amino-4-p-tolyl-thiazol-5-yl)-acetic acid, and how can yield and purity be maximized?

  • Methodological Answer : A common approach involves refluxing precursors (e.g., 2-aminothiazol-4(5H)-one derivatives) with sodium acetate and acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures . Yield optimization requires stoichiometric adjustments (e.g., 10% excess of aldehyde derivatives) and controlled reaction temperatures. Purity is enhanced via sequential washing with acetic acid, ethanol, and diethyl ether to remove unreacted intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • HPLC-DAD : A validated HPLC-DAD method with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) achieves baseline separation of the compound and its impurities. Detection at 254 nm ensures sensitivity .
  • NMR/IR : 1^1H NMR (DMSO-d6) confirms the presence of the thiazole ring (δ 6.8–7.2 ppm for aromatic protons) and acetic acid moiety (δ 3.4–3.6 ppm). IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

  • Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes. For pH-dependent solubility, prepare phosphate-buffered saline (PBS) at pH 7.4 with sonication (30 min, 40 kHz) to enhance dispersion .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

  • Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Perform molecular dynamics simulations (e.g., AMBER or GROMACS) with explicit solvent models to refine docking results. Validate with isothermal titration calorimetry (ITC) to measure binding constants experimentally .

Q. What strategies enable the synthesis of enantiomerically pure forms of this compound?

  • Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) . Monitor enantiomeric excess (ee) by chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) .

Q. How can degradation pathways and stability under varying conditions be systematically analyzed?

  • Methodological Answer : Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24 h.
  • Oxidative stress : 3% H₂O₂ at 25°C for 6 h.
  • Photolysis : UV light (254 nm, 48 h).
    Analyze degradation products via LC-MS/MS (Q-TOF) and quantify mass balance (degradants + parent compound = 100%) .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of thiazole derivatives?

  • Methodological Answer :

  • Core modifications : Synthesize analogs with substituents at the 4-p-tolyl group (e.g., electron-withdrawing/-donating groups).
  • Bioactivity assays : Test antimicrobial activity via microdilution (MIC against S. aureus and E. coli) and anticancer activity via MTT assays (IC₅₀ in HeLa cells) .
  • Data analysis : Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.